molecular formula C17H18N4O2 B026060 Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- CAS No. 104186-18-7

Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-

Cat. No. B026060
M. Wt: 310.35 g/mol
InChI Key: QLODQKPFNUJZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-, also known as MTMT, is a synthetic compound that has been widely used in scientific research. This compound is a tetrazole derivative and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood. However, it has been suggested that Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- exerts its biological activities by modulating various signaling pathways. For example, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.

Biochemical And Physiological Effects

Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant properties. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been found to increase the levels of glutathione (GSH), which is an important antioxidant molecule in the body. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models.

Advantages And Limitations For Lab Experiments

Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is also stable and has a long shelf life, which makes it suitable for long-term experiments. However, there are also some limitations to using Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- in lab experiments. For example, the mechanism of action of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- is not fully understood, which makes it difficult to interpret the results of experiments. In addition, the effects of Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- may vary depending on the experimental conditions, such as the dose and duration of treatment.

Future Directions

For research on Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- include investigating its potential as a therapeutic agent and further elucidating its mechanism of action.

Synthesis Methods

Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylhydrazine with 2,6-dimethylphenol, followed by the condensation of the resulting product with 5-chloromethyl-1H-tetrazole. The final product is obtained through the deprotection of the tetrazole group using sodium ethoxide.

Scientific Research Applications

Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been extensively used in scientific research due to its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has also been shown to possess analgesic properties by blocking the pain response in animal models. In addition, Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl- has been found to have anti-cancer properties by inducing apoptosis in cancer cells.

properties

CAS RN

104186-18-7

Product Name

Phenol, 4-((5-(4-methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethyl-

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

4-[[5-(4-methoxyphenyl)tetrazol-2-yl]methyl]-2,6-dimethylphenol

InChI

InChI=1S/C17H18N4O2/c1-11-8-13(9-12(2)16(11)22)10-21-19-17(18-20-21)14-4-6-15(23-3)7-5-14/h4-9,22H,10H2,1-3H3

InChI Key

QLODQKPFNUJZPK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2N=C(N=N2)C3=CC=C(C=C3)OC

Other CAS RN

104186-18-7

synonyms

4-((5-(4-Methoxyphenyl)-2H-tetrazol-2-yl)methyl)-2,6-dimethylphenol

Origin of Product

United States

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